Mettl1-wdr4-IN-2

Epitranscriptomics RNA methylation m7G writer inhibition

METTL1-WDR4-IN-2 (compound is a selective inhibitor of the METTL1-WDR4 methyltransferase complex, which catalyzes N7-methylguanosine (m7G) RNA modification. This adenosine derivative competes with the cosubstrate S-adenosyl methionine (SAM) for binding to METTL1, with an IC50 of 41 μM in a luminescence-based enzymatic assay.

Molecular Formula C24H23N5O6S
Molecular Weight 509.5 g/mol
Cat. No. B15568879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMettl1-wdr4-IN-2
Molecular FormulaC24H23N5O6S
Molecular Weight509.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H23N5O6S/c25-21-18-22(27-10-26-21)29(11-28-18)23-20(32)19(31)17(35-23)9-36-8-12-5-14(7-15(6-12)24(33)34)13-1-3-16(30)4-2-13/h1-7,10-11,17,19-20,23,30-32H,8-9H2,(H,33,34)(H2,25,26,27)/t17-,19-,20-,23-/m1/s1
InChIKeyPZWOIOSYCOECFR-ZDXOVATRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

METTL1-WDR4-IN-2: A Selective METTL1-WDR4 Methyltransferase Inhibitor for Epitranscriptomic Research


METTL1-WDR4-IN-2 (compound 6) is a selective inhibitor of the METTL1-WDR4 methyltransferase complex, which catalyzes N7-methylguanosine (m7G) RNA modification. This adenosine derivative competes with the cosubstrate S-adenosyl methionine (SAM) for binding to METTL1, with an IC50 of 41 μM in a luminescence-based enzymatic assay [1]. It exhibits notable selectivity against the related m6A writers METTL3–14 (IC50 958 μM) and METTL16 (IC50 208 μM) [1]. The compound is available from multiple vendors with high purity (≥98%) for in vitro research applications .

Why Generic METTL1 Inhibitors Cannot Replace METTL1-WDR4-IN-2 in Experimental Workflows


The METTL1-WDR4 complex is one of several RNA methyltransferases with overlapping substrate preferences. Substituting METTL1-WDR4-IN-2 with other METTL1 inhibitors or broader methyltransferase inhibitors can lead to confounding off-target effects. For instance, the in-class comparator METTL1-WDR4-IN-1 has a 3.5-fold higher IC50 (144 μM) and lacks published selectivity data against METTL3–14 and METTL16 [1]. Other SAM-competitive adenosine derivatives identified in the same screening campaign (e.g., compounds 3, 5) actually show higher affinity for METTL3–14 than for METTL1, making them unsuitable for selective METTL1-WDR4 inhibition studies [2]. Therefore, researchers requiring selective interrogation of METTL1-WDR4-mediated m7G deposition cannot simply interchange these compounds without risking misinterpretation of experimental outcomes.

Quantitative Differentiation of METTL1-WDR4-IN-2: Direct Comparative Data Against Closest Analogs


3.5-Fold Higher Potency for METTL1-WDR4 Compared to METTL1-WDR4-IN-1

METTL1-WDR4-IN-2 (compound 6) inhibits the METTL1-WDR4 complex with an IC50 of 41 μM, compared to METTL1-WDR4-IN-1 (compound 1) which has an IC50 of 144 μM in the same luminescence-based enzymatic assay [1]. This represents a 3.5-fold improvement in potency. Both compounds are competitive inhibitors of the SAM cosubstrate binding site [2]. The lower IC50 of METTL1-WDR4-IN-2 enables more complete target engagement at lower working concentrations, reducing the risk of solvent toxicity and off-target effects associated with high inhibitor concentrations .

Epitranscriptomics RNA methylation m7G writer inhibition

23-Fold Selectivity Over METTL3-14 Methyltransferase

METTL1-WDR4-IN-2 demonstrates remarkable selectivity against the m6A writer METTL3-14, with an IC50 of 958 μM—a 23-fold difference relative to its METTL1-WDR4 IC50 of 41 μM [1]. In contrast, other adenosine derivatives from the same screening campaign (compounds 3 and 5) show higher affinity for METTL3-14 than for METTL1, making them unsuitable for selective METTL1 inhibition [2]. METTL1-WDR4-IN-1 lacks published METTL3-14 selectivity data, preventing assessment of its off-target profile . This quantitative selectivity window is critical for experiments where confounding m6A effects must be minimized.

Selectivity profiling m6A methyltransferases off-target analysis

5-Fold Selectivity Over METTL16 Methyltransferase

METTL1-WDR4-IN-2 exhibits moderate but quantifiable selectivity against METTL16, another m6A writer, with an IC50 of 208 μM—a 5-fold difference from its METTL1-WDR4 IC50 of 41 μM [1]. While METTL1-WDR4-IN-1 has no reported METTL16 IC50, compound 2 from the same study shows a more pronounced 14-fold selectivity (IC50 187 μM for METTL1 vs. >1000 μM for METTL16), but with nearly 5-fold lower METTL1 potency than METTL1-WDR4-IN-2 [2]. The 5-fold selectivity window of METTL1-WDR4-IN-2 provides a usable working range for experiments requiring partial discrimination between these paralogous methyltransferases.

Isoform selectivity METTL16 m6A writer

Direct Target Engagement Evidence via Thermal Shift Assay

METTL1-WDR4-IN-2 (compound 6) stabilizes both METTL1 alone and the METTL1-WDR4 complex in thermal shift assays, confirming direct binding to the target proteins [1]. This biophysical validation complements the enzymatic IC50 data and distinguishes METTL1-WDR4-IN-2 from compounds identified only by in silico screening without experimental target engagement. METTL1-WDR4-IN-1 was identified through docking and confirmed by enzymatic assay, but thermal shift data confirming direct METTL1-WDR4 stabilization have not been publicly reported for this compound [2]. Direct target engagement evidence reduces the risk of pursuing false positives or assay interferents.

Target engagement Thermal shift assay biophysical validation

Ligand Efficiency Comparison Within Adenosine Derivative Series

While METTL1-WDR4-IN-2 is the most potent adenosine derivative identified (IC50 41 μM), its ligand efficiency (LE) is lower than that of the adenine derivatives compounds 1, 2, and 5 (LE = 0.31–0.34 kcal/mol per non-hydrogen atom) due to its higher molecular weight (MW = 509.53 Da) [1]. However, compound 5, despite favorable LE (0.31), shows higher affinity for METTL3-14 than METTL1, making it unsuitable for selective METTL1 inhibition [2]. Compound 2 has better LE (0.34) and superior METTL16 selectivity (14-fold) but 4.6-fold lower METTL1 potency (IC50 187 μM) [3]. For applications prioritizing absolute potency and METTL3-14 selectivity over LE, METTL1-WDR4-IN-2 is the preferred choice among the 11 reported inhibitors .

Ligand efficiency hit-to-lead medicinal chemistry

Optimal Research Applications for METTL1-WDR4-IN-2 Based on Quantitative Evidence


Selective Pharmacological Inhibition of METTL1-WDR4 in m7G Epitranscriptomic Studies

Researchers investigating m7G RNA modification can use METTL1-WDR4-IN-2 at concentrations up to ~100 μM to achieve substantial METTL1-WDR4 inhibition while maintaining >23-fold selectivity over METTL3-14 [1]. This selectivity window enables confident attribution of observed effects on tRNA stability, pri-miRNA processing, or mRNA translation to METTL1-WDR4-mediated m7G deposition rather than m6A pathways. The direct thermal shift stabilization of both METTL1 and METTL1-WDR4 [2] provides additional assurance of on-target activity in cellular thermal shift assay (CETSA) follow-up experiments.

Benchmarking Novel METTL1 Inhibitors in Hit-to-Lead Campaigns

METTL1-WDR4-IN-2 serves as an essential positive control and benchmark for medicinal chemistry efforts targeting METTL1-WDR4. Its IC50 of 41 μM represents the current potency baseline for adenosine-derived SAM-competitive inhibitors [1]. The compound's defined selectivity profile (23-fold over METTL3-14, 5-fold over METTL16) [2] provides a quantitative reference for evaluating improved selectivity in optimized analogs. Researchers can use METTL1-WDR4-IN-2 to validate assay performance and compare new chemical matter against a well-characterized inhibitor.

Complementary Tool for Cancer Cell Line Studies Validating METTL1-WDR4 Dependency

In cancer models where METTL1 or WDR4 overexpression correlates with poor prognosis (e.g., hepatocellular carcinoma, lung cancer), METTL1-WDR4-IN-2 can be used alongside genetic knockdown to validate pharmacological tractability. The compound's 3.5-fold higher potency relative to METTL1-WDR4-IN-1 [1] reduces the required working concentration, minimizing solvent-related cytotoxicity in long-term proliferation assays. Its selectivity over METTL3-14 [2] is particularly relevant in cancer contexts where METTL3 is also dysregulated, preventing confounding m6A-mediated effects.

In Vitro Mechanistic Dissection of SAM-Competitive Binding Mode

Studies requiring interrogation of the SAM cosubstrate binding pocket can leverage METTL1-WDR4-IN-2 as a tool compound. MD simulations confirm that its adenosyl moiety occupies the same position as the adenosyl group of SAH and is stabilized by identical hydrogen bonding interactions [1]. This well-defined binding mode, combined with its validated target engagement in thermal shift assays [2], makes METTL1-WDR4-IN-2 suitable for competition experiments with SAM analogs or for structure-activity relationship (SAR) studies exploring modifications to the adenosine scaffold.

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